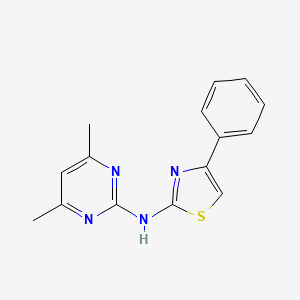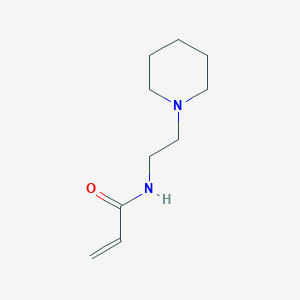![molecular formula C20H20FN3O B14941111 N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide](/img/structure/B14941111.png)
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the 4-fluorophenyl group and the cyclohexanecarboxamide moiety in its structure contributes to its unique chemical properties and biological activities.
Méthodes De Préparation
The synthesis of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common synthetic route includes the reaction of 2-aminopyridine with 4-fluorobenzaldehyde to form an intermediate, which then undergoes cyclization and further functionalization to yield the final product . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Analyse Des Réactions Chimiques
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the imidazo[1,2-a]pyridine core or the 4-fluorophenyl group .
Applications De Recherche Scientifique
In chemistry, it serves as a valuable scaffold for the development of new synthetic methodologies and drug discovery . In biology and medicine, it has shown promise as a therapeutic agent for treating diseases such as cancer, Alzheimer’s disease, and infectious diseases . Additionally, its unique chemical properties make it useful in industrial applications, including the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways . It is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as imidazo[1,2-a]pyrimidines and other imidazo[1,2-a]pyridine derivatives . These compounds share a similar core structure but differ in their substituents and functional groups . The presence of the 4-fluorophenyl group and the cyclohexanecarboxamide moiety in this compound contributes to its unique chemical properties and biological activities, distinguishing it from other related compounds .
Propriétés
Formule moléculaire |
C20H20FN3O |
|---|---|
Poids moléculaire |
337.4 g/mol |
Nom IUPAC |
N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]cyclohexanecarboxamide |
InChI |
InChI=1S/C20H20FN3O/c21-16-11-9-14(10-12-16)18-19(24-13-5-4-8-17(24)22-18)23-20(25)15-6-2-1-3-7-15/h4-5,8-13,15H,1-3,6-7H2,(H,23,25) |
Clé InChI |
IBMIFWKQSIPJOR-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}-2-oxoethyl)benzamide](/img/structure/B14941033.png)
![ethyl 4-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzoate](/img/structure/B14941042.png)
![N-(4-chlorophenyl)-7-(4-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14941049.png)
![N-(1,3-benzodioxol-5-yl)-6-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxamide](/img/structure/B14941050.png)

![2-(Methylsulfanyl)-6-(methylsulfonyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14941064.png)


![(1Z)-6-(4-chlorophenyl)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941072.png)
![methyl (2Z)-{2-[(2E)-2-(8-fluoro-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinyl]-4-oxo-1,3-thiazol-5(4H)-ylidene}ethanoate](/img/structure/B14941074.png)
![methyl (2Z)-[2-{[(2-fluorophenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B14941076.png)


